3-(Benzyloxy)-5-bromo-2-fluorophenol
Description
Properties
Molecular Formula |
C13H10BrFO2 |
|---|---|
Molecular Weight |
297.12 g/mol |
IUPAC Name |
5-bromo-2-fluoro-3-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10BrFO2/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChI Key |
PRPBKABQNCHGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2F)O)Br |
Origin of Product |
United States |
Preparation Methods
O-Alkylation of Fluorophenol Precursors
The benzyloxy group is introduced by O-alkylation of 3-fluorophenol or 3,4-difluorophenol with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or potassium tert-butoxide. The reaction is typically conducted in polar aprotic solvents like 2-butanone or dimethylformamide (DMF) under reflux conditions.
This step yields 3-(benzyloxy)-2-fluorophenol or 4-(benzyloxy)-1,2-difluorobenzene intermediates, which are then subjected to further functionalization.
Selective Bromination
Selective bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in inert solvents like tetrahydrofuran (THF), toluene, or their mixtures. The reaction is typically carried out at low to moderate temperatures (0–25 °C) to control regioselectivity and minimize polybromination.
The bromination proceeds regioselectively to yield 3-(benzyloxy)-5-bromo-2-fluorophenol as the major product.
Alternative Routes via Methoxy Intermediates
Some methods involve initial methylation of fluorophenol derivatives to methoxy groups, followed by benzyloxy substitution and bromination, then debenzylation and purification steps to obtain the target phenol.
Though this route is more complex, it offers high yields and purity for specialized applications.
Reaction Conditions and Optimization
- Solvent Systems: Mixtures of toluene and N-methyl-2-pyrrolidone (NMP) in ratios around 4:1 v/v are effective for alkylation and bromination steps, enhancing solubility and reaction rates.
- Bases: Potassium carbonate and potassium tert-butoxide are commonly used for O-alkylation, often generating potassium methoxide in situ.
- Temperature: Alkylation typically occurs at reflux temperatures (~80–110 °C), while bromination is controlled at room temperature or below to avoid overbromination.
- Purification: Crystallization from solvents like isopropyl alcohol or ethanol is employed to isolate the final compound with high purity (up to 92% yield after recrystallization).
Summary Table of Preparation Methods
Research Results and Analytical Data
- Yields: Reported yields for the overall synthesis range from 85% to 95% for each step, with final isolated yields after purification around 90%.
- Purity: Crystallization and chromatographic methods yield the compound with >98% purity, suitable for pharmaceutical intermediate use.
- Spectroscopic Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry, showing characteristic signals for benzyloxy protons, aromatic fluorine coupling, and bromine isotopic patterns.
- Scalability: Continuous flow reactors have been suggested for industrial scale-up to improve reaction control and throughput, though detailed protocols remain proprietary.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-5-bromo-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(Benzyloxy)-5-bromo-2-fluorophenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromo-2-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The presence of the benzyl ether, bromine, and fluorine groups contributes to its unique reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares 3-(Benzyloxy)-5-bromo-2-fluorophenol with key analogues:
Key Observations:
- Acidity : The trifluoromethyl (-CF₃) group in the CF₃-substituted analogue (286.22 g/mol) significantly lowers the pKa compared to the brominated target compound due to its stronger electron-withdrawing effect .
- Reactivity : The bromine atom in the target compound offers a site for cross-coupling (e.g., Suzuki-Miyaura), while the boronic acid derivative (249.05 g/mol) acts as a coupling partner in such reactions .
- Lipophilicity : The benzyloxy group in all compounds enhances lipophilicity, but the bromine atom in the target compound increases molecular weight and polarizability, favoring solubility in organic solvents.
Thermal and Computational Insights
Density Functional Theory (DFT) simulations predict that the target compound’s rotational barriers and conformational flexibility are influenced by steric effects from the benzyloxy group .
Biological Activity
3-(Benzyloxy)-5-bromo-2-fluorophenol is an organic compound characterized by its unique molecular structure, which includes a benzyloxy group, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the phenolic ring. Its molecular formula is C₁₃H₁₀BrF O. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The presence of halogen substituents (bromine and fluorine) and the benzyloxy group significantly influence the compound's electronic properties, enhancing its reactivity and bioavailability. These features make it a valuable candidate for further pharmacological studies and applications in organic synthesis.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. Studies have shown that related compounds can inhibit cell growth in various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. For instance, derivatives similar to this compound have demonstrated IC50 values ranging from 2.93 µM to 19.53 µM against MCF-7 cells, suggesting promising anticancer potential .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2), which is known to play a role in inflammation and tumor growth .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, enhancing the Bax/Bcl-2 ratio, which is crucial for apoptosis regulation .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines. For example, a study reported that certain derivatives exhibited IC50 values as low as 7.17 µM against MCF-7 cells .
- Fluorescent Probes : The unique electronic characteristics of this compound make it suitable for use as a fluorescent probe in biological studies, allowing researchers to investigate cellular processes at a molecular level .
Comparative Analysis
The following table summarizes the biological activities and characteristics of structurally related compounds:
| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|
| This compound | Not yet determined | Potential COX-2 inhibition, apoptosis induction |
| 4-(Benzyloxy)-5-bromo-2-fluorophenol | 7.17 µM | COX-2 inhibition, modulation of Bcl-2 proteins |
| 3-(Benzyloxy)-6-bromo-2-fluorophenol | Not yet determined | Fluorescent probe for cellular studies |
Q & A
Q. What are the optimal synthetic routes for introducing the benzyloxy group into bromo-fluorophenol derivatives?
The benzyloxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For SNAr, electron-withdrawing groups (e.g., Br, F) enhance reactivity. For example, a NaH/THF system can deprotonate phenol intermediates, enabling benzylation with benzyl bromide . Reaction efficiency depends on solvent polarity, temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) is recommended to isolate the product .
Q. How can crystallization conditions be optimized for 3-(benzyloxy)-5-bromo-2-fluorophenol?
Crystallization requires screening solvent systems (e.g., ethanol, acetone, or DCM/hexane) and controlled cooling rates. Similar bromo-fluorophenols show improved crystal stability when stored at 0–6°C . Polar solvents enhance hydrogen-bonding interactions between phenolic -OH and halogen atoms, as observed in analogous compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : NMR detects fluorine environments (δ ≈ -110 to -120 ppm for ortho-F), while NMR identifies benzyloxy protons (δ 4.9–5.1 ppm) and aromatic protons split by coupling with Br/F.
- MS : High-resolution ESI-MS confirms molecular weight (CHBrFO; expected [M+H]: 313.0).
- XRD : Resolves crystal packing and confirms regiochemistry .
Advanced Research Questions
Q. How does the electronic interplay between bromo, fluoro, and benzyloxy substituents influence reactivity in cross-coupling reactions?
The electron-withdrawing Br and F groups activate the aromatic ring toward Suzuki-Miyaura coupling. The benzyloxy group, however, may sterically hinder boronic acid coupling partners. For example, 3-bromo-5-fluoro-2-methoxyphenylboronic acid derivatives require Pd catalysts (e.g., Pd(PPh)) and mild bases (KCO) in THF/water at 80°C . Kinetic studies suggest para-bromo substitution enhances coupling efficiency by 20–30% compared to meta-substituted analogs .
Q. What strategies resolve contradictions in observed vs. calculated 13C^{13}\text{C}13C NMR chemical shifts?
Discrepancies arise from anisotropic effects of heavy atoms (Br, F) and solvent polarity. DFT calculations (B3LYP/6-31G*) can predict shifts, but empirical corrections using databases like NIST Chemistry WebBook are critical. For instance, fluorinated carbons in similar structures show deviations up to 3 ppm due to solvent-induced shielding .
Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?
The benzyloxy group serves as a linker in PROTAC ligands, enabling conjugation to E3 ligase binders. For example, 3-(benzyloxy)phenol derivatives have been used to synthesize IAP ligands via Mitsunobu reactions with proline intermediates, facilitating targeted protein degradation . Ortho-substitution (Br, F) enhances metabolic stability by reducing cytochrome P450 interactions .
Q. What are the safety protocols for handling bromo-fluorophenols in scale-up reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
